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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B606271 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the kinase cross-reactivity of BMS-935177, a

potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). Understanding the selectivity

profile of this compound is critical for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of BMS-935177 and what is its potency?

A1: The primary target of BMS-935177 is Bruton's Tyrosine Kinase (BTK). It is a potent,

reversible inhibitor with a reported IC50 value of approximately 2.8 nM to 3.0 nM.[1][2]

Q2: How selective is BMS-935177 for BTK over other kinases?

A2: BMS-935177 demonstrates good kinase selectivity.[1] It is significantly more potent against

BTK than other kinases, including those within the same Tec family.[1]

Q3: What are the known off-target kinases for BMS-935177?

A3: BMS-935177 has shown cross-reactivity with other kinases, although with lower potency

compared to BTK. Key off-target kinase families and specific kinases include:

Tec Family Kinases: BMS-935177 is between 5- and 67-fold selective for BTK over other Tec

family members such as TEC, BMX, ITK, and TXK.[1]
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SRC Family Kinases: It exhibits greater than 50-fold selectivity over the SRC family of

kinases, with a notable 1100-fold selectivity over SRC itself.[1]

Receptor Tyrosine Kinases: Other kinases that are inhibited with a potency of less than 150

nM include TRKA, HER4, TRKB, and RET.[1]

Troubleshooting Guide: Unexpected Experimental
Results
Unexpected results when using BMS-935177 may be attributable to its off-target activities. This

guide provides potential explanations and troubleshooting steps.
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Observed Issue
Potential Cause (Off-Target

Effect)

Troubleshooting/Validation

Steps

Unexpected changes in cell

proliferation or survival in non-

B-cell lines

Inhibition of receptor tyrosine

kinases such as TRKA, TRKB,

or HER4, which are involved in

various growth and survival

pathways.[3][4]

1. Verify the expression of TRK

family kinases and HER4 in

your cell line. 2. Use a more

selective inhibitor for the

suspected off-target kinase as

a control. 3. Knockdown the

expression of the suspected

off-target kinase using siRNA

or shRNA to see if it

phenocopies the effect of

BMS-935177.

Anomalous effects on neuronal

cell models

Inhibition of TRKA and TRKB,

which are critical for neuronal

development, survival, and

function.

1. Perform dose-response

experiments to determine if the

observed effect is within the

IC50 range for TRK kinases. 2.

Use a specific TRK inhibitor as

a positive control. 3. Assess

the phosphorylation status of

downstream targets of TRK

signaling (e.g., Akt, ERK).

Resistance to BTK/PI3K

pathway inhibition in B-cell

lymphoma models

Upregulation and activation of

HER4 (ERBB4) signaling can

mediate resistance to BTK and

PI3K inhibitors in some B-cell

neoplasms.[5]

1. Evaluate the expression

levels of HER4 and its ligands

(e.g., HBEGF, NRG2) in your

resistant cell population.[5] 2.

Test for synergistic effects by

co-administering BMS-935177

with an HER4 inhibitor like

lapatinib.[5]

Variability in B-cell signaling

readouts not solely explained

by BTK inhibition

Inhibition of other Tec family

kinases (e.g., TEC, ITK) which

also play roles in B-cell and T-

cell receptor signaling

pathways.

1. Use cell lines with known

dependencies on different Tec

family kinases. 2. Compare the

effects of BMS-935177 with a

more selective BTK inhibitor. 3.
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Analyze the phosphorylation of

downstream substrates

specific to other Tec kinases.

Quantitative Kinase Selectivity Data
While a comprehensive public KINOMEscan dataset for BMS-935177 is not readily available,

the following table summarizes the known quantitative selectivity data.

Kinase IC50 (nM)
Selectivity vs. BTK
(Fold)

Reference

BTK 2.8 1 [1]

TEC Family Kinases - 5 - 67 [1]

SRC Family Kinases - > 50 [1]

SRC - ~1100 [1]

TRKA < 150 > 50 [1]

HER4 < 150 > 50 [1]

TRKB < 150 > 50 [1]

RET < 150 > 50 [1]

Experimental Protocols
Protocol: In Vitro BTK Inhibition Assay
This protocol is adapted from a method used to assess the in vitro inhibitory activity of BMS-
935177 against BTK.[2]

Materials:

BMS-935177 (dissolved in DMSO at 10 mM)

Human recombinant BTK (1 nM final concentration)
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Fluoresceinated peptide substrate (1.5 µM final concentration)

ATP (20 µM final concentration, at apparent Km)

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT, 1.6%

DMSO

Termination Buffer: 35 mM EDTA

384-well V-bottom plates

Electrophoretic separation instrument for fluorescent substrate and product analysis

Procedure:

Prepare serial dilutions of BMS-935177 in DMSO.

In a 384-well plate, add BMS-935177, human recombinant BTK, fluoresceinated peptide,

ATP, and assay buffer to a final volume of 30 µL.

Incubate the plate at room temperature for 60 minutes.

Terminate the reaction by adding 45 µL of Termination Buffer to each well.

Analyze the reaction mixture by electrophoretic separation to quantify the fluorescent

substrate and the phosphorylated product.

Calculate the IC50 value from the dose-response curve.

Protocol: Kinase Selectivity Profiling (General Workflow)
This protocol describes a general workflow for assessing the selectivity of a kinase inhibitor

using a competition binding assay, such as the KINOMEscan™ platform.

Principle: This assay quantitatively measures the ability of a test compound to compete with an

immobilized, active-site-directed ligand for binding to a panel of kinases. The amount of kinase

bound to the immobilized ligand is measured, typically via quantitative PCR (qPCR) of a DNA

tag conjugated to the kinase.
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Workflow:

Compound Preparation: The test compound (e.g., BMS-935177) is serially diluted in DMSO

to create a range of concentrations for IC50 determination.

Assay Plate Setup: The assay is performed in multi-well plates (e.g., 384-well).

Binding Reaction: Three components are combined in each well:

DNA-tagged kinase from a large panel.

An immobilized ligand specific for the kinase active site (e.g., on streptavidin-coated

beads).

The test compound at a specific concentration.

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

Washing: The immobilized support (beads) is washed to remove unbound kinase and test

compound.

Elution: The bound kinase is eluted from the immobilized ligand.

Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.

Data Analysis: The amount of kinase measured is plotted against the compound

concentration to determine the dissociation constant (Kd) or IC50 value for each kinase in

the panel. The results are often visualized on a phylogenetic tree of the human kinome.

Visualizations
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Figure 1. Simplified signaling pathway diagram illustrating the primary inhibitory action of BMS-
935177 on BTK within the BCR signaling cascade and its potential cross-reactivity with other

kinase pathways.
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Figure 2. A general experimental workflow for determining the kinase selectivity profile of an

inhibitor like BMS-935177 using a competition binding assay format.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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